molecular formula C13H15NO3 B1477100 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid CAS No. 2098089-49-5

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

Cat. No. B1477100
CAS RN: 2098089-49-5
M. Wt: 233.26 g/mol
InChI Key: KZAQRNXZHOZFLX-UHFFFAOYSA-N
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Description

The compound “2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid” is a complex organic molecule that contains a pyrrole ring and a benzoic acid group. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Benzoic acid is a simple aromatic carboxylic acid, which is widely used in food preservatives and medicines .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through organocatalytic approaches . The benzoic acid group could be introduced through various methods, such as the Grignard reaction or the Friedel-Crafts acylation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the benzoic acid group. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The carboxylic acid group can participate in various reactions, such as esterification and amide formation .

properties

IUPAC Name

2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)11-3-1-2-4-12(11)14-5-9-7-17-8-10(9)6-14/h1-4,9-10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAQRNXZHOZFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
Reactant of Route 5
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
Reactant of Route 6
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

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